3',4'-Dichlorobiphényl-3-carbaldéhyde

Vue d'ensemble

Description

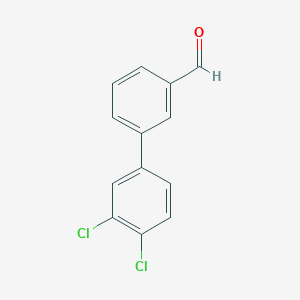

3’,4’-Dichlorobiphenyl-3-carbaldehyde is a chemical compound with the molecular formula C13H8Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is attached at the 3 position of the biphenyl ring. This compound is known for its applications in various chemical reactions and research fields .

Applications De Recherche Scientifique

Medicinal Chemistry

3',4'-Dichlorobiphenyl-3-carbaldehyde has been studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Research indicates the following applications:

- Anticancer Activity : Compounds derived from chlorinated biphenyls have shown significant cytotoxic effects against various cancer cell lines. For instance, modifications of the biphenyl structure have led to compounds with enhanced activity against multidrug-resistant cancer cells, specifically targeting tubulin polymerization pathways .

- Antibacterial Properties : Studies have demonstrated that substituents on the biphenyl structure can enhance antibacterial activity. The 3',4'-dichloro substitution is particularly noted for maintaining efficacy against certain bacterial strains, including Staphylococcus aureus .

Environmental Science

Chlorinated biphenyls, including 3',4'-Dichlorobiphenyl-3-carbaldehyde, are significant in studies related to environmental pollution and bioremediation:

- Degradation Studies : Research has focused on the degradation of chlorinated biphenyls by microbial species, such as white-rot fungi. These organisms can metabolize polychlorinated biphenyls, potentially leading to effective bioremediation strategies .

- Toxicological Assessments : Understanding the toxicological profiles of chlorinated compounds is crucial for assessing their environmental impact. Studies have indicated that exposure to such compounds can lead to various health issues in wildlife and humans, necessitating further research into their metabolic pathways and long-term effects .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Synthesis of Advanced Materials : 3',4'-Dichlorobiphenyl-3-carbaldehyde can serve as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its derivatives are explored in creating new polymers or composites that exhibit enhanced performance characteristics .

Case Studies

Several case studies highlight the utility of 3',4'-Dichlorobiphenyl-3-carbaldehyde in various applications:

-

Anticancer Compound Development :

A study investigated a series of chlorinated biphenyl derivatives, revealing that modifications at the 3' and 4' positions significantly enhanced their anticancer activity against breast and lung cancer cell lines. The findings suggest that such modifications could lead to promising candidates for drug development targeting microtubule dynamics . -

Bioremediation Efforts :

Research on the degradation of polychlorinated biphenyls by specific fungal strains demonstrated that these organisms could effectively reduce concentrations of harmful compounds in contaminated environments, showcasing the potential for using 3',4'-Dichlorobiphenyl-3-carbaldehyde in bioremediation strategies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichlorobiphenyl-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method includes:

Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3’ and 4’ positions.

Industrial Production Methods

Industrial production of 3’,4’-Dichlorobiphenyl-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large reactors for the chlorination step to ensure uniform distribution of chlorine atoms.

Continuous Formylation: Implementing continuous flow reactors for the formylation step to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’-Dichlorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

Oxidation: 3’,4’-Dichlorobiphenyl-3-carboxylic acid.

Reduction: 3’,4’-Dichlorobiphenyl-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 3’,4’-Dichlorobiphenyl-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also influence the compound’s reactivity and binding affinity to various biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’,4’-Dichlorobiphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

3’,4’-Dichlorobiphenyl-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

3’,4’-Dichlorobiphenyl: Lacks the aldehyde group, only has chlorine substitutions.

Uniqueness

3’,4’-Dichlorobiphenyl-3-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8) is an organic compound characterized by its biphenyl structure, with two chlorine substitutions and a formyl group. This compound is part of the polychlorinated biphenyls (PCBs) class and has garnered interest due to its potential biological activities and interactions with various biological systems.

- Molecular Formula : C₁₃H₈Cl₂O

- Molecular Weight : 216.66 g/mol

- Structure : Contains chlorine atoms at the 3' and 4' positions of one phenyl ring, and a formyl (-CHO) group at the 3-position of the other phenyl ring.

Synthesis Methods

The synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde typically involves:

- Chlorination : Biphenyl is chlorinated using chlorine gas in the presence of a catalyst (e.g., iron(III) chloride).

- Formylation : The chlorinated biphenyl undergoes formylation using dichloromethyl methyl ether in the presence of a Lewis acid (e.g., aluminum chloride) to introduce the aldehyde group.

The biological activity of 3',4'-Dichlorobiphenyl-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorine atoms may influence the compound's reactivity and binding affinity.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound can affect drug metabolism by interacting with cytochrome P450 enzymes. These interactions can lead to increased or decreased levels of drugs in biological systems, raising concerns about potential toxicological risks associated with exposure.

Research Findings

Recent studies have explored the biological effects and potential therapeutic applications of 3',4'-Dichlorobiphenyl-3-carbaldehyde:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific data is limited.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to induce apoptosis in cancer cells through various mechanisms .

Case Studies

- Metabolic Interactions : A study highlighted the impact of 3',4'-Dichlorobiphenyl-3-carbaldehyde on drug metabolism, demonstrating significant alterations in the pharmacokinetics of co-administered drugs due to cytochrome P450 modulation.

- Toxicological Assessments : Evaluations have been conducted to assess the compound's toxicity profile, revealing potential risks associated with prolonged exposure, particularly in occupational settings where PCBs are prevalent.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Chloro-[1,1'-biphenyl]-4-carbaldehyde | 80565-30-6 | 0.92 |

| 2-Chloro-[1,1'-biphenyl]-4-carbaldehyde | Not Available | 0.92 |

| 4-Chloro-biphenyl | Not Available | 0.90 |

| 3-Chloro-biphenyl | Not Available | 0.90 |

The unique substitution pattern of 3',4'-Dichlorobiphenyl-3-carbaldehyde enhances its chemical reactivity and biological activity compared to similar compounds that may lack these specific substitutions.

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQLUDRWODFAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374193 | |

| Record name | 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476490-05-8 | |

| Record name | 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.